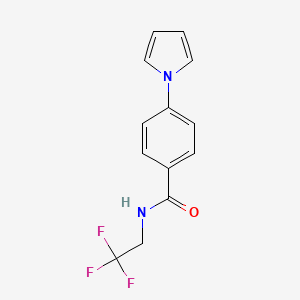

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

4-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)9-17-12(19)10-3-5-11(6-4-10)18-7-1-2-8-18/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDUITOZAZDFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

Attachment of the Pyrrole Ring to Benzamide: The pyrrole ring is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of a halogenated benzamide with the pyrrole in the presence of a base.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural features.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with substitutions at the 4-position and modifications to the amide side chain significantly altering pharmacological profiles. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Pyrrole vs. Imidazole Substituents: Pyrrole (5-membered aromatic ring with one nitrogen) and imidazole (5-membered ring with two nitrogens) substituents differ in electronic and steric properties. Imidazole-containing benzamides in exhibit notable anticancer and antimicrobial activities, suggesting that nitrogen-rich heterocycles enhance target binding . The pyrrole variant may offer distinct hydrogen-bonding or hydrophobic interactions.

Trifluoroethylamide vs. However, its impact on activity remains unclear without direct pharmacological data.

Halogenation and Aromatic Substitutions :

- Fluorinated or chlorinated aryl groups (e.g., in Example 53, ) are common in therapeutic agents due to enhanced lipophilicity and resistance to oxidative metabolism . The target compound lacks halogenation on the benzamide core, which may reduce toxicity risks but limit potency in certain targets.

Biological Activity

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12F3N3O

- Molecular Weight : 273.24 g/mol

- CAS Number : 497884-05-6

4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes that play crucial roles in metabolic pathways. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), which is pivotal in nucleotide synthesis and cell proliferation.

- Autophagy Modulation : Preliminary studies suggest that this compound may influence autophagic processes within cells, potentially enhancing the degradation of damaged proteins and organelles .

- Antiproliferative Effects : Research indicates that compounds similar to 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) by modulating mTORC1 signaling pathways .

Biological Activity Data

A summary of key biological activities observed in studies involving 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is presented in the table below:

Study on Anticancer Activity

In a study conducted on MIA PaCa-2 pancreatic cancer cells, 4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide was evaluated for its antiproliferative effects. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM. The mechanism was attributed to the inhibition of mTORC1 activity and subsequent disruption of autophagic flux .

Enzyme Interaction Analysis

Another investigation focused on the interaction between this compound and DHFR. It was found that the binding affinity was notably high, suggesting that this compound could serve as a lead for developing new DHFR inhibitors with potential therapeutic applications in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.